molecular formula C12H15Cl2N B1436988 (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1175018-80-0

(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B1436988
M. Wt: 244.16 g/mol
InChI Key: XSGWVDYIYJOVCZ-ZDFSRXSCSA-N
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Description

(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, more commonly known as (R,Z)-N-(3-CAIH), is an organochlorine compound with a wide range of applications in scientific research. The compound is synthesized from a variety of different starting materials, and its unique structure provides a number of advantages for a variety of research applications.

Scientific Research Applications

Synthesis and Chemical Properties

An efficient and economical synthesis of compounds similar to “(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride” has been reported. For instance, the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride using 2-aminoindan as a starting material involves sequential regioselective Friedel−Crafts acetylations and hydrogenations, showcasing a method that could potentially be adapted for the synthesis of related compounds (Prashad et al., 2006).

Polymer Chemistry

In the realm of polymer chemistry, primary amine hydrochlorides, akin to “(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride,” have been utilized to promote well-controlled ring-opening polymerization of Z-L-lysine-N-carboxyanhydride, leading to the synthesis of polystyrene-poly(Z-L-lysine) block copolymers with very narrow molecular weight distributions. This highlights the potential use of similar compounds in the synthesis of novel polymer materials with specific properties (Dimitrov & Schlaad, 2003).

Analytical Chemistry

In analytical chemistry, compounds related to “(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride” have been used as intermediates for the derivatization of amines for high-performance liquid chromatography with fluorescence detection. This application underscores the utility of such compounds in developing sensitive and selective analytical methods for the detection and quantification of amines in various samples (You et al., 2006).

Drug Development and Biomedical Research

While excluding information related to drug use, dosage, and side effects, it's notable that similar compounds have been studied for their potential antineoplastic properties. For example, the synthesis and biological evaluation of related compounds have shown significant activity against various cancer cell lines, hinting at the potential therapeutic applications of compounds like “(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride” in cancer research (Pettit et al., 2003).

properties

IUPAC Name

(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN.ClH/c13-8-3-9-14-12-7-6-10-4-1-2-5-11(10)12;/h1-5,8,12,14H,6-7,9H2;1H/b8-3-;/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGWVDYIYJOVCZ-ZDFSRXSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NCC=CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1NC/C=C\Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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